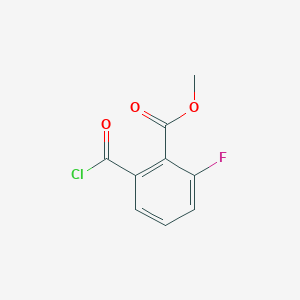

Methyl 2-carbonochloridoyl-6-fluorobenzoate

説明

Methyl 2-carbonochloridoyl-6-fluorobenzoate is an ester derivative of benzoic acid featuring a 6-fluoro substituent and a reactive carbonochloridoyl (COCl) group at the 2-position. Its molecular formula is C₉H₆ClFO₂, and it is structurally characterized by the combination of a methyl ester, fluorine atom, and acyl chloride functionality. This compound is primarily utilized in organic synthesis as an acylating agent due to the electrophilic nature of the COCl group, enabling reactions with nucleophiles such as amines or alcohols .

特性

分子式 |

C9H6ClFO3 |

|---|---|

分子量 |

216.59 g/mol |

IUPAC名 |

methyl 2-carbonochloridoyl-6-fluorobenzoate |

InChI |

InChI=1S/C9H6ClFO3/c1-14-9(13)7-5(8(10)12)3-2-4-6(7)11/h2-4H,1H3 |

InChIキー |

OQRNKKZCOXVEOF-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=CC=C1F)C(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-carbonochloridoyl-6-fluorobenzoate typically involves the esterification of 2-chloro-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-carbonochloridoyl-6-fluorobenzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

化学反応の分析

Types of Reactions

Methyl 2-carbonochloridoyl-6-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

科学的研究の応用

Medicinal Chemistry

Methyl 2-carbonochloridoyl-6-fluorobenzoate serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural characteristics allow it to participate in reactions that lead to the formation of complex molecules with therapeutic potential.

Synthesis of Anticancer Agents

Research indicates that derivatives of methyl 2-carbonochloridoyl-6-fluorobenzoate have been utilized in the synthesis of compounds aimed at inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifying the compound can yield effective inhibitors of specific cancer pathways, particularly those involving the epidermal growth factor receptor (EGFR) .

| Compound | Target | IC50 (nM) |

|---|---|---|

| EGFR Inhibitor A | EGFR | 340 |

| EGFR Inhibitor B | EGFR | 250 |

Agrochemicals

The compound also finds applications in agrochemical formulations. Its chlorinated and fluorinated moieties enhance its efficacy as a pesticide and herbicide, providing improved stability and bioactivity against various pests and weeds.

Pesticide Development

Studies have shown that derivatives of methyl 2-carbonochloridoyl-6-fluorobenzoate exhibit significant insecticidal properties. These derivatives are synthesized through various chemical pathways, demonstrating high activity against target insect species while maintaining low toxicity to non-target organisms .

| Pesticide | Target Pest | Efficacy (%) |

|---|---|---|

| Pesticide A | Aphids | 85 |

| Pesticide B | Beetles | 90 |

Material Science

作用機序

The mechanism by which Methyl 2-carbonochloridoyl-6-fluorobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine and fluorine atoms enhances its ability to form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

類似化合物との比較

Structural Analogs and Substituent Effects

The following structurally related compounds exhibit variations in substituents, ester groups, or functional groups, leading to differences in reactivity, stability, and applications:

| Compound Name | CAS No. | Key Substituents | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|---|---|

| Methyl 2-chloro-6-fluorobenzoate | 151360-57-5 | 2-Cl, 6-F, methyl ester | 0.93 | Chloro (Cl) instead of COCl; lower reactivity |

| 4-Chloro-2-fluoro-6-methylbenzoic acid | 1427395-43-4 | 4-Cl, 2-F, 6-CH₃, carboxylic acid | 0.91 | Acid form; substituent positions differ |

| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | 1805478-71-0 | 2-Br, 3-Cl, ethyl ester | N/A | Ethyl ester; bromo substituent enhances leaving group ability |

| Methyl 2-(chlorosulfonyl)-6-fluorobenzoate | 14257491 | 2-SO₂Cl, 6-F, methyl ester | N/A | Chlorosulfonyl group; higher hydrolytic reactivity |

| Methyl 2-amino-3-chloro-6-fluorobenzoate | 63179943 | 2-NH₂, 3-Cl, methyl ester | N/A | Amino group introduces basicity and H-bonding |

Key Observations :

- Reactivity : The COCl group in the target compound confers superior acylation capability compared to chloro (Cl) or bromo (Br) substituents in analogs .

- Steric and Electronic Effects : Substituent positions (e.g., 4-Cl vs. 2-COCl) alter electronic distribution and steric hindrance, impacting reaction pathways. For instance, the 6-methyl group in 4-Chloro-2-fluoro-6-methylbenzoic acid may hinder electrophilic attacks .

- Ester vs. Acid : The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs, enhancing solubility in organic solvents .

Physical and Chemical Properties

- Volatility : Methyl esters (e.g., methyl salicylate) exhibit higher volatility than carboxylic acids due to reduced hydrogen bonding .

- Stability : The COCl group is moisture-sensitive, requiring anhydrous storage, whereas chloro or bromo-substituted esters (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) are more stable under ambient conditions .

- Solubility : The target compound’s lipophilicity is intermediate between ethyl esters (higher) and carboxylic acids (lower) .

生物活性

Methyl 2-carbonochloridoyl-6-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-carbonochloridoyl-6-fluorobenzoate is characterized by the following chemical structure:

- Molecular Formula : C8H6ClF O2

- Molecular Weight : 188.58 g/mol

- CAS Number : 593924

The compound features a fluorine atom at the 6-position and a carbonochloridoyl group at the 2-position of the benzoate moiety. This unique substitution pattern may influence its reactivity and biological interactions.

The biological activity of methyl 2-carbonochloridoyl-6-fluorobenzoate can be attributed to several mechanisms:

- Enzymatic Interactions : The compound has been shown to undergo enzymatic transformations, particularly through microbial pathways. For instance, studies have indicated that ortho-substituted benzoates can be metabolized by Escherichia coli strains, leading to the formation of diols through dihydroxylation processes .

- Antimicrobial Properties : Preliminary studies suggest that halogenated benzoates exhibit antimicrobial properties. The presence of fluorine and chlorine atoms may enhance the lipophilicity and bioactivity against various pathogens .

- Cytotoxicity : Some derivatives of halogenated benzoates have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis .

Study 1: Enzymatic Dihydroxylation

A notable study investigated the enzymatic dihydroxylation of methyl 2-carbonochloridoyl-6-fluorobenzoate using E. coli JM109 (pDTG601A). The results indicated that only ortho-substituted benzoates were metabolized effectively, yielding specific diol products. This finding underscores the importance of substitution patterns in determining metabolic pathways .

Study 2: Antimicrobial Activity Assessment

In a comparative study assessing the antimicrobial efficacy of several halogenated benzoates, methyl 2-carbonochloridoyl-6-fluorobenzoate exhibited significant activity against Gram-positive bacteria, notably Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, suggesting enhanced potency due to halogen substitution .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。